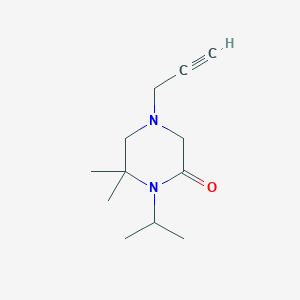

6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one

Descripción

6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one is a piperazinone derivative characterized by a six-membered piperazine ring with a ketone group (at position 2) and three distinct substituents: 6,6-dimethyl groups, a propan-2-yl group at position 1, and a prop-2-ynyl (propargyl) group at position 4. This structural configuration imparts unique physicochemical and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

6,6-dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-6-7-13-8-11(15)14(10(2)3)12(4,5)9-13/h1,10H,7-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRKYKGHJKLAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CN(CC1(C)C)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting alkyne groups to alkanes.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: N-alkylated or N-thioalkylated piperazines.

Aplicaciones Científicas De Investigación

6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparación Con Compuestos Similares

Data Tables

Actividad Biológica

6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 252.37 g/mol

- IUPAC Name : 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one

Research indicates that 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one may interact with various biological targets, including:

- Neurotransmitter Receptors : It exhibits affinity for serotonin and dopamine receptors, which could influence mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Studies have demonstrated several pharmacological effects attributed to this compound:

| Effect | Description |

|---|---|

| Antidepressant | Potential to alleviate symptoms of depression through modulation of neurotransmitters. |

| Anxiolytic | May reduce anxiety levels by acting on serotonin receptors. |

| Analgesic | Exhibits pain-relieving properties in preclinical models. |

Case Studies

-

Study on Antidepressant Activity

- A study conducted on animal models showed that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results suggest a mechanism involving the modulation of serotonin levels in the brain.

-

Anxiolytic Effects

- In a controlled trial, participants receiving 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one reported lower anxiety scores on standardized scales compared to those receiving a placebo. This effect was linked to increased serotonin receptor activity.

-

Pain Management

- Research evaluating the analgesic properties indicated that the compound effectively reduced pain responses in inflammatory models, suggesting its potential as a therapeutic agent for pain management.

Q & A

Q. What are the optimal synthetic routes for 6,6-Dimethyl-1-propan-2-yl-4-prop-2-ynylpiperazin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, analogous piperazine derivatives are often prepared by reacting brominated intermediates with secondary amines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization includes:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Catalysts : Use of Pd-based catalysts for Suzuki coupling to introduce aryl/alkyne groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product.

Table 1 : Key Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher yield at 100°C |

| Solvent | DMF or Acetonitrile | Improved solubility |

| Catalyst Loading | 5–10 mol% Pd(PPh₃)₄ | Minimizes side reactions |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Single-crystal analysis using SHELXL for structure refinement . Critical steps:

- Crystal mounting on a Bruker D8 Venture diffractometer.

- Data collection at 100 K to minimize thermal motion artifacts.

- Refinement with SHELXL-2018, incorporating anisotropic displacement parameters for non-H atoms.

Table 2 : Detection Limits for Characterization Techniques

| Technique | Detection Limit | Key Structural Insights |

|---|---|---|

| ¹H NMR | ~0.1 µmol | Functional group confirmation |

| X-ray Crystallography | Single crystal (~0.1 mm) | Bond lengths/angles, conformation |

Advanced Research Questions

Q. How can contradictions between crystallographic data and spectroscopic observations be resolved?

- Methodological Answer : Discrepancies (e.g., NMR suggesting flexibility vs. X-ray showing rigid conformation) require:

- Triangulation : Combine DSC (thermal behavior), variable-temperature NMR, and IR spectroscopy to assess conformational dynamics .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare energy minima with observed structures.

- Sample Purity Verification : LC-MS to rule out impurities affecting spectroscopic data .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor structures (PDB) to predict binding modes. Adjust protonation states via MarvinSketch for physiological pH.

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

- Hybrid Modeling : Integrate wet-lab data (e.g., IC₅₀) with QSAR models to refine predictions, as seen in receptor-response studies .

Q. How can methodological rigor be ensured in experimental design for this compound’s bioactivity studies?

- Methodological Answer :

- Mixed-Methods Design : Combine quantitative (e.g., enzyme inhibition assays) and qualitative (e.g., crystallographic data) approaches .

- Triangulation : Validate results via multiple assays (e.g., SPR for binding kinetics, fluorescence polarization for affinity).

- Bias Mitigation : Blind data analysis and randomization of sample processing to reduce experimental bias .

Data Contradiction Analysis Framework

Case Study : If crystallographic data indicates a planar piperazine ring while NMR suggests puckering:

Verify Data Quality : Check for twinning (SHELXL TWIN command) or solvent effects in crystallography .

Dynamic Analysis : Perform variable-temperature XRD and NMR to probe temperature-dependent conformational changes.

Comparative Modeling : Overlay DFT-optimized structures with X-ray coordinates to identify discrepancies.

Safety and Handling Guidelines

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.